Dialifos
Overview
Description
Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998)
Dialifor is a member of isoindoles.
Mechanism of Action
Target of Action
Dialifos, also known as an organophosphate insecticide, primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function, leading to the death of pests .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . Normally, acetylcholinesterase breaks down acetylcholine, ending the signal transmission between nerve cells. This accumulation leads to continuous, unregulated nerve signaling, which can cause paralysis and death in insects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the breakdown of acetylcholine by acetylcholinesterase. By inhibiting this enzyme, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. The downstream effects include uncontrolled nerve signaling, paralysis, and eventually death in pests .
Result of Action
The molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synapses . On a cellular level, this results in continuous, unregulated nerve signaling. In insects, this overstimulation of the nervous system can lead to paralysis and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high volatility suggests that it could easily evaporate in hot conditions, potentially reducing its effectiveness . Additionally, this compound is highly toxic to honeybees and moderately toxic to birds and fish, indicating that its use could have significant environmental impacts . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Dialifos is known to interact with acetylcholinesterase, an enzyme crucial for nerve function . It acts as an inhibitor of this enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the postsynaptic neuron and lead to neurotoxic effects .
Cellular Effects
This compound has a high mammalian oral toxicity and is known to be a neurotoxin . It is highly toxic to honeybees and moderately toxic to birds and fish
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as an acetylcholinesterase inhibitor . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to neurotoxic effects .
Properties
IUPAC Name |
2-(2-chloro-1-diethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQYXACQUZOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClNO4PS2 | |
Record name | DIALIFOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037522 | |
Record name | Dialifor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998), White solid; May also be liquid; [HSDB] Colorless solid; [MSDSonline] Pure: White solid; Isolated technical: Brown solid; Commercial technical: Brown liquid; [INCHEM JMPR] | |
Record name | DIALIFOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dialifor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4708 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Sol in aromatic hydrocarbons, ethers, esters, ketones, Very soluble in cyclohexanone; slightly soluble in aliphatic hydrocarbons, alcohols, In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C), Soluble in common organic solvents, In water, 0.18 mg/L at 25 °C | |
Record name | DIALIFOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 mmHg at 95 °F (EPA, 1998), 0.00000006 [mmHg], Vapor pressure = 133 mPa (35 °C), 6.2X10-8 mm Hg at 25 °C | |
Record name | DIALIFOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dialifor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4708 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | DIALIFOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
OPs /including dialifor/ exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems... .. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects in submitted guideline studies. Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking... | |
Record name | DIALIFOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid; also reported as oil, COLORLESS | |
CAS No. |
10311-84-9 | |
Record name | DIALIFOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dialifos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10311-84-9 | |
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Record name | Dialifor [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311849 | |
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Record name | Dialifor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dialifos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.614 | |
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Record name | DIALIFOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8480K0VB4E | |
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Record name | DIALIFOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153 to 156 °F solid; 144 to 147 °F recrystallized from toluene and hexane (EPA, 1998), 67-69 °C /solid/; 62-64 °C when recrystallized from toluene and hexane, MP: 167-169 °C | |
Record name | DIALIFOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIALIFOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the mechanism of action of Dialifos?
A: this compound is an organophosphate insecticide that exerts its effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] While the provided research doesn't delve into the specific interaction details, organophosphates typically bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to acetylcholine accumulation in the synapse, causing overstimulation of the nervous system and ultimately resulting in various symptoms like paralysis and death in target organisms.
Q2: How is this compound detected and quantified in various matrices?
A2: Several analytical methods have been explored for this compound detection and quantification.
- Electroanalytical techniques: Differential pulse polarography [, ] and adsorptive stripping voltammetry using a mercury film ultramicroelectrode [] have been successfully employed. These methods offer high sensitivity, reaching detection limits in the nanomolar range [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive method has been validated for quantifying this compound in blood samples, demonstrating its utility in clinical and forensic toxicology. []
Q3: What are the environmental concerns associated with this compound use?
A: While the provided research doesn't offer specific data on this compound' environmental impact, its presence as a residue in fruits and subsequent transference to fruit wines has been observed. [] This highlights the potential for this compound to enter the food chain and raises concerns about its persistence and potential effects on ecosystems and human health. Further research is needed to fully understand its degradation pathways, bioaccumulation potential, and long-term ecological consequences.
Q4: Is there evidence of resistance development to this compound in pest populations?
A: Yes, research on fruit tree red spider mites (Panonychus ulmi) indicates the development of resistance to this compound, particularly in populations exposed to organophosphates for several years. [] This resistance appears to be conferred by a single major gene with dominant expression. [] Interestingly, the resistance spectrum observed in this compound-resistant strains suggests potential cross-resistance to other organophosphates but not to carbamates or dicofol. [] This highlights the need for resistance management strategies and the exploration of alternative pest control methods.
Q5: What is the chemical structure of this compound?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. It also lacks detailed spectroscopic data. To obtain this information, it is recommended to refer to publicly available chemical databases or the pesticide's safety data sheet.
Q6: Can you elaborate on the stability of this compound during fruit wine production?
A: Research indicates that the this compound content in fruit wines decreases over time during the soaking process. [] This suggests a degree of degradation or transformation of the compound under these specific conditions. While the exact mechanisms remain unexplored, the decrease rate follows a first-order equation, suggesting a time-dependent degradation process. [] This information is valuable for understanding the fate of this compound residues in processed food products and assessing potential risks associated with consumption.
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